molecular formula C15H17N3O2S B11118686 N,N,4-trimethyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide

Cat. No.: B11118686
M. Wt: 303.4 g/mol
InChI Key: YQYPTKSYMYRQKM-UHFFFAOYSA-N
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Description

N,N,4-TRIMETHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

N,N,4-TRIMETHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive thiazoles.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its biological activity.

    Benzamido-thiazoles: Compounds with similar structures that may have comparable biological activities.

    Methylated Thiazoles: Compounds with methyl groups that can influence their chemical and biological properties.

Uniqueness

N,N,4-TRIMETHYL-2-(4-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N,N,4-trimethyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H17N3O2S/c1-9-5-7-11(8-6-9)13(19)17-15-16-10(2)12(21-15)14(20)18(3)4/h5-8H,1-4H3,(H,16,17,19)

InChI Key

YQYPTKSYMYRQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

Origin of Product

United States

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